

Cefetamet Pivoxil Pharmacokinetics in Renal Impairment

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Compound Focus: Cefetamet Pivoxil Hydrochloride

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The following table summarizes the key pharmacokinetic changes and resulting dosage recommendations for Cefetamet Pivoxil based on creatinine clearance (CLcr). Data is derived from a 1989 study involving patients with varying degrees of renal impairment [1].

Parameter	Healthy Subjects (CLcr >80 mL/min/1.73m ²)	Mild Impairment (CLcr 40-80 mL/min/1.73m ²)	Moderate Impairment (CLcr 10-39 mL/min/1.73m ²)	Severe Impairment (CLcr <10 mL/min/1.73m ²)
Elimination Half-Life (t _{1/2} β)	2.2 - 2.5 hours [1] [2]	Information not specific	Significantly prolonged	29.1 ± 13.9 hours [1]
Total Body Clearance (CLs)	1.77 ± 0.27 mL/min/kg [1]	Information not specific	Significantly decreased	0.14 ± 0.04 mL/min/kg [1]
Renal Clearance (CLR)	1.42 ± 0.25 mL/min/kg [1]	Information not specific	Significantly decreased	0.04 ± 0.03 mL/min/kg [1]
Recommended Dosage	Standard dose (e.g., 500mg q12h) [2]	Half the normal dose, twice daily [1]	Half the normal dose, twice daily [1]	One-quarter normal daily dose, [1]

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				with a loading dose [1]

Key Findings:

- **Elimination Dependency:** Cefetamet elimination is primarily dependent on renal function, with total body clearance and renal clearance showing a strong linear correlation with creatinine clearance [1].
- **Non-Renal Clearance:** The non-renal clearance (CLNR) of cefetamet was found to be relatively low and showed only a weak correlation with renal function, indicating that non-renal elimination pathways play a minor role [1].
- **Volume of Distribution:** The volume of distribution at steady state (approximately 0.29 L/kg) was not significantly altered by renal insufficiency, suggesting that tissue distribution is not affected [1] [2].
- **Bioavailability:** The oral bioavailability of Cefetamet Pivoxil (approximately 45-50% under fed conditions) was not altered by renal failure, though the time to reach peak plasma concentration was significantly delayed [1] [2].

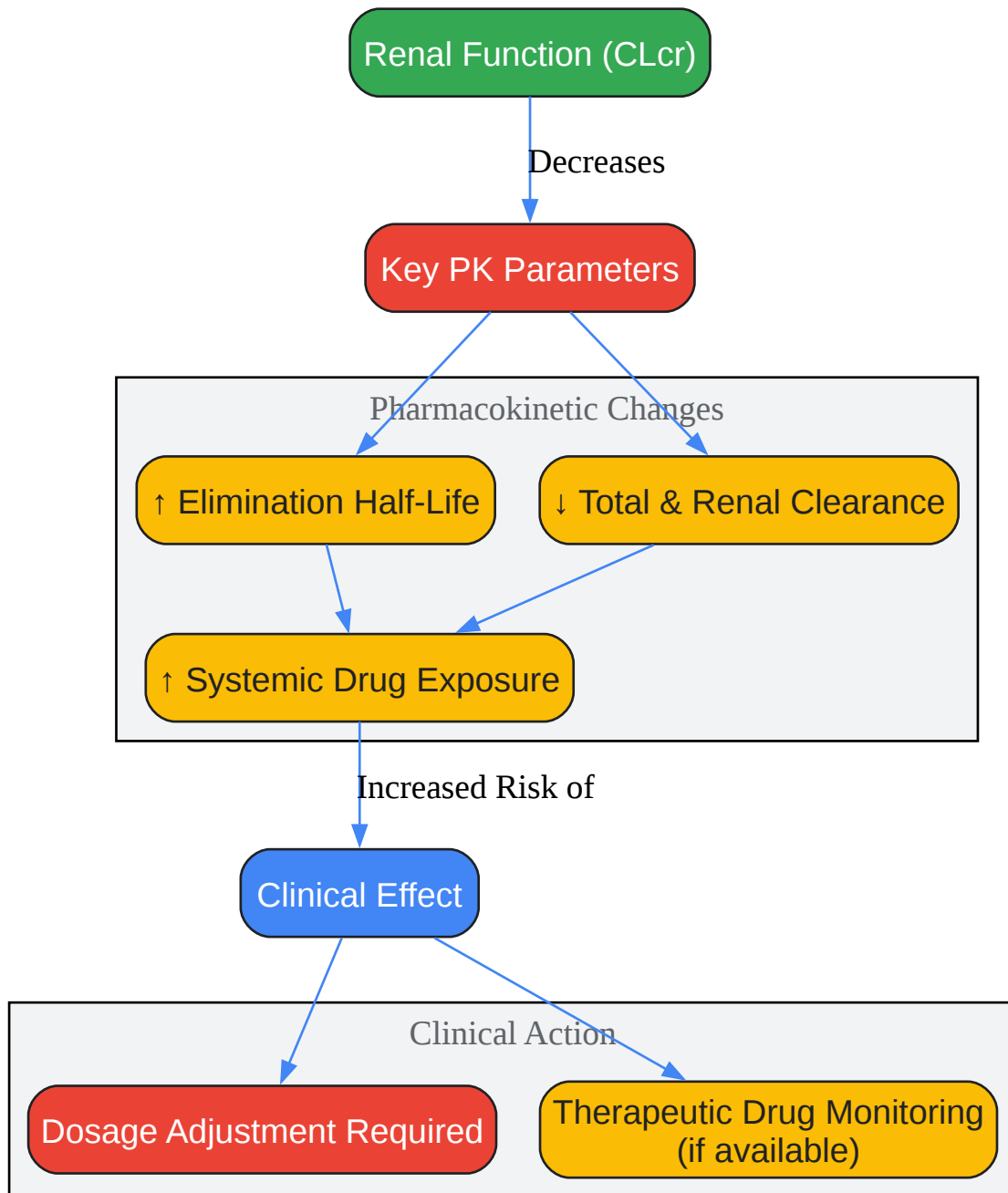
Experimental Protocol for Key Study

The primary data comes from a 1989 pharmacokinetic study titled "Pharmacokinetics of intravenous cefetamet and oral cefetamet pivoxil in patients with renal insufficiency" [1].

- **Study Design:** An open-label, single-dose study comparing both intravenous and oral administration.
- **Subject Population:** The study involved **9 healthy subjects** and **38 patients** with varying degrees of renal impairment, categorized based on their creatinine clearance (CLcr).
- **Dosing:**
 - **Intravenous (IV):** A single 515 mg dose of cefetamet was administered as a short infusion.
 - **Oral (PO):** A single 1000 mg dose of cefetamet pivoxil (the prodrug) was administered.
- **Data Collection:**
 - **Blood Sampling:** Multiple blood samples were collected following drug administration to determine plasma concentrations of cefetamet over time.
 - **Urine Collection:** Urine was collected over specified intervals to measure the amount of drug excreted unchanged.

- **Pharmacokinetic Analysis:** Non-compartmental methods were used to calculate key parameters, including:
 - **Area Under the Curve (AUC):** To determine bioavailability and total exposure.
 - **Elimination Half-Life ($t_{1/2\beta}$):** Calculated from the terminal slope of the plasma concentration-time curve.
 - **Systemic Clearance (CLs) and Renal Clearance (CLR):** Calculated from IV data using standard equations.
 - **Volume of Distribution (Vss):** Estimated from the IV infusion data.
- **Statistical Analysis:** Linear regression was used to correlate clearance parameters (CLs, CLR, CLNR) with creatinine clearance.

The diagram below illustrates the logical relationship and workflow between renal function, pharmacokinetic parameters, and clinical outcomes for Cefetamet.



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Important Limitations and Considerations

- **Historical Data:** The most specific pharmacokinetic data available for Cefetamet in renal impairment is from **1989** [1]. The drug does not appear to be a major subject of recent clinical research.
- **Different Drug Alert:** Some contemporary market reports, such as one forecasting growth to 2033, discuss **Cefteram Pivoxil**, which is a different cephalosporin antibiotic and should not be confused

with Cefetamet Pivoxil [3].

- **General PK Principle:** A review article on drug pharmacokinetics in renal impairment notes that non-renal clearance estimates for some drugs can be biased and overestimated in patients with renal disease, which is a methodological consideration for all research in this area [4].

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References

1. Pharmacokinetics of intravenous cefetamet and oral ... [pubmed.ncbi.nlm.nih.gov]
2. Cefetamet Pivoxil Clinical Pharmacokinetics [link.springer.com]
3. Cefteram Pivoxil Tablets Navigating Dynamics ... [archivemarketresearch.com]
4. Biased estimates of nonrenal clearance [sciencedirect.com]

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